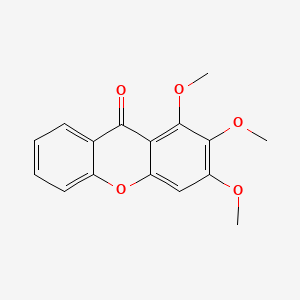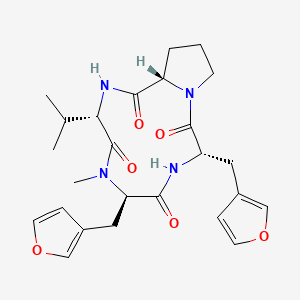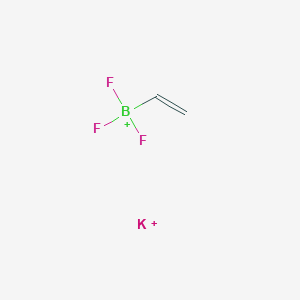
potassium;ethenyl(trifluoro)boranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium;ethenyl(trifluoro)boranium can be synthesized through nucleophilic substitution reactions involving potassium halomethyltrifluoroborates. These intermediates are prepared via in situ reactions of n-butyllithium with dibromo- and diiodomethane in the presence of trialkylborates . The resulting potassium vinyltrifluoroborate is air- and water-stable, allowing for its use under relatively mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, ensuring the compound’s stability and reactivity for various applications .
Chemical Reactions Analysis
Types of Reactions: Potassium;ethenyl(trifluoro)boranium undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a vinylating agent in the presence of palladium catalysts.
Oxidation Reactions: The compound is remarkably compliant with strong oxidative conditions, allowing for selective epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of C-C bonds.
Oxidative Conditions: Employed in epoxidation reactions to achieve full conversion and selectivity.
Major Products Formed:
Scientific Research Applications
Potassium;ethenyl(trifluoro)boranium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions and polymerization reactions.
Biology: Employed in the synthesis of photonic crystals and sensitizers for dye-sensitized solar cells.
Medicine: Utilized as a catalyst in the synthesis of (+)-trifluorotriol, an antitumor natural product.
Industry: Applied in the Mannich and diastereoselective hydroamination reaction sequences.
Mechanism of Action
The mechanism of action of potassium;ethenyl(trifluoro)boranium involves its role as a vinylating agent in the presence of palladium catalysts. The compound facilitates the formation of C-C bonds through the Suzuki-Miyaura cross-coupling reaction. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent formation of vinylated products .
Comparison with Similar Compounds
Potassium trifluoroborate: Another organoboron reagent used in similar cross-coupling reactions.
Vinylboronic acid pinacol ester: Used as a vinylating agent in organic synthesis.
Potassium allyltrifluoroborate: Employed in coupling reactions under mild conditions.
Uniqueness: Potassium;ethenyl(trifluoro)boranium stands out due to its air- and water-stability, making it suitable for use under a wide range of conditions. Its compliance with strong oxidative conditions and versatility in various chemical reactions further highlight its uniqueness .
Properties
Molecular Formula |
C2H3BF3K+2 |
|---|---|
Molecular Weight |
133.95 g/mol |
IUPAC Name |
potassium;ethenyl(trifluoro)boranium |
InChI |
InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q2*+1 |
InChI Key |
NUANBXCWZOVMCE-UHFFFAOYSA-N |
Canonical SMILES |
[B+](C=C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12361921.png)
![[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate](/img/structure/B12361924.png)
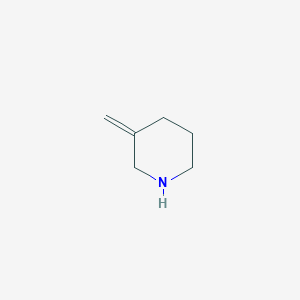
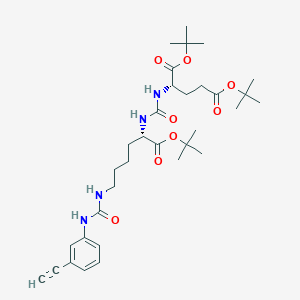

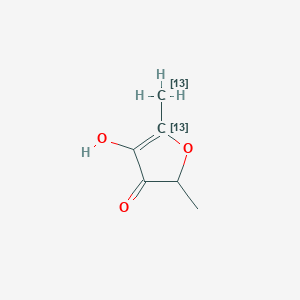
![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)
![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)

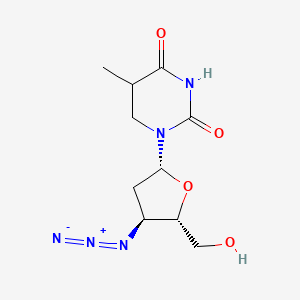
![(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12361990.png)
![7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)
